![molecular formula C20H18O5 B5697976 benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5697976.png)
benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate, also known as BMDCA, is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields. BMDCA is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mechanism of Action
Benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and oxidative stress. benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to decrease oxidative stress and increase antioxidant enzyme activity. In addition, benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate may not be readily available in large quantities, which could limit its use in certain experiments.
Future Directions
There are several potential future directions for research on benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate. One area of interest is its potential use as a therapeutic agent for inflammatory diseases and cancer. Further investigation is needed to determine the optimal dosage and delivery method for these applications. Another area of interest is the development of new synthesis methods for benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate, which could increase its availability and reduce its cost. Additionally, research on the fluorescent properties of benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate could lead to its use as a diagnostic tool for detecting metal ions in biological samples.
Synthesis Methods
One of the most common methods for synthesizing benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is the reaction of coumarin with benzyl bromide and sodium acetate in acetic acid. The reaction yields benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate as a white solid with a high purity.
Scientific Research Applications
Benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
benzyl 2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13-8-16(20-14(2)10-18(21)25-17(20)9-13)23-12-19(22)24-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPQCYHKDPRSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)

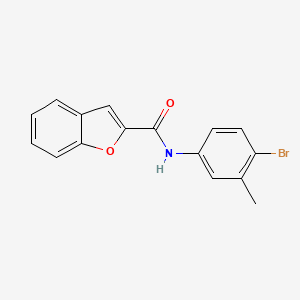
![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
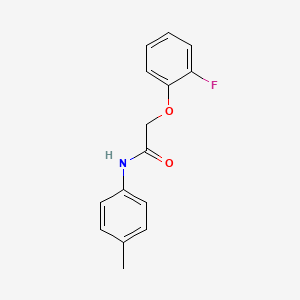
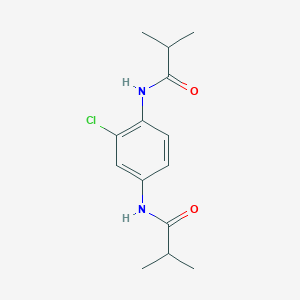
![methyl 2-[benzyl(methylsulfonyl)amino]benzoate](/img/structure/B5697934.png)
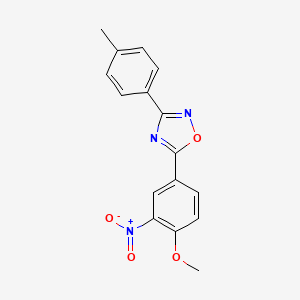
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5697964.png)

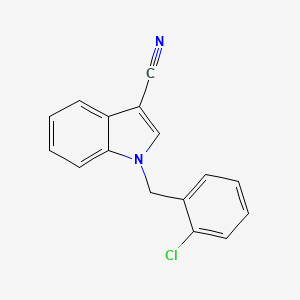
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5697992.png)